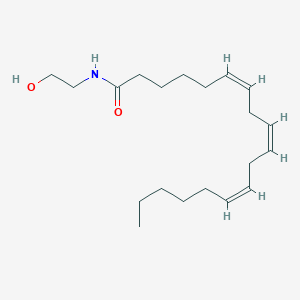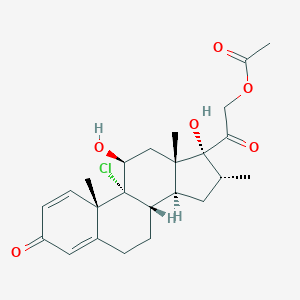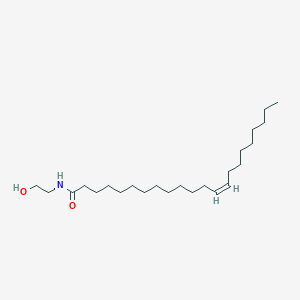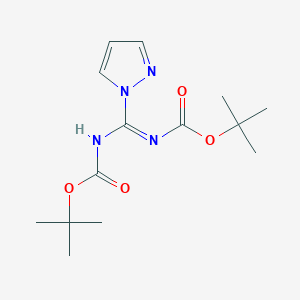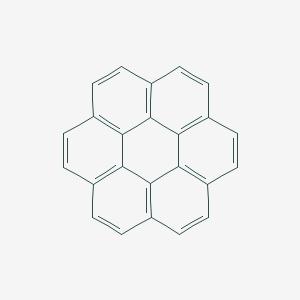
Coronene
Overview
Description
Coronene is an aromatic hydrocarbon molecule composed of six fused benzene rings and is the largest polycyclic aromatic hydrocarbon ever synthesized. It was first synthesized in the laboratory in 1971 by a team of scientists from the University of Arizona. This compound has been extensively studied due to its unique properties and its potential applications in a variety of fields.
Scientific Research Applications
Biomedical Applications : Coronene derivatives like CORON are used for inducing G-quadruplex DNA structures and inhibiting human telomerase, which has implications in cancer research and treatment (Franceschin et al., 2004).
Material Science : this compound is instrumental in testing the reliability of multidimensional potential energy surfaces, influencing the formation dynamics of polycyclic aromatic hydrocarbon (PAH) clusters with defined physical and chemical properties (Bartolomei et al., 2017). It also serves as a nucleation seed in the synthesis of graphene at low temperatures, enhancing homogeneity and carrier mobility, relevant for applications in flexible electronics and copper hybrid interconnects (Wu et al., 2013).
Photonics and Imaging : In photonics, this compound is used as a UV downconverting phosphor in silicon CCD imagers (Blouke et al., 1980).
Supramolecular Chemistry : It induces the formation of hydrogen-bonded supramolecular macrocycles, important for error correction and healing in redundant mixtures (Lei et al., 2008).
Organic Electronics : this compound shows potential as a solution-processable candidate for organic devices due to its good solubility and photostability (Wu et al., 2012).
Astrobiology : Oxygen-containing this compound compounds, potentially forming in interstellar and early Solar System ices, have astrobiological significance (Guennoun et al., 2011).
Light-Emitting Diodes : this compound is effective as a material for blue light-emitting diodes (LEDs) (Zhang et al., 1999).
Drug Delivery : Water-soluble and biocompatible this compound derivatives are explored for drug delivery with promising anticancer activity and low toxicity (Yu et al., 2016).
Polymorphism and Material Properties : The study of different forms of this compound, like beta-coronene, reveals significant alterations in electronic, optical, and mechanical properties (Potticary et al., 2015).
Energy Storage : In the field of energy storage, this compound exhibits reversible oxidative anion insertion properties, which is significant in the context of water-in-salt electrolytes (Rodríguez‐Pérez et al., 2019).
Charge-Transfer Applications : The charge-transfer complex based on this compound and TCNQ is notable for device applications due to its large charge-transfer degree and small transport gap (Chi et al., 2004).
Quantum Chemistry and Statistical Mechanics : this compound-transition metal complexes are studied using RISM-SCF, a hybrid method integrating quantum chemistry and statistical mechanics (Sato et al., 2011).
Nanotechnology : Novel methods like amorphous carbon coating for boron powders through the direct pyrolysis of this compound have implications in low-cost applications across various fields (Ye et al., 2014).
Hybrid Heterostructures : this compound can be encapsulated in carbon nanotubes and adsorbed on carbon surfaces to form various hybrid heterostructures (Botka et al., 2014).
Thermochemistry : Assessing the thermochemistry of this compound offers crucial data for organic chemistry and related fields (Torres et al., 2009).
Environmental Studies : this compound's role as a marker for vehicle emission is studied, though its generality as a unique marker is debated, especially in areas dominated by solid fuel combustion emissions (Shen et al., 2014).
Superaromatic Compounds : Studies on isothis compound, a valence isomer of this compound, have revealed it as a superaromatic compound based on the magnetic criterion (Ciesielski et al., 2006).
Astrophysics and Nanotechnology : Photoinduced products from cold this compound clusters are explored as a route to hydrocarbonated nanograins, with implications in astrophysics and nanotechnology (Bréchignac et al., 2005).
High-Pressure Studies : The stability of this compound under high temperature and pressure is assessed for its survival through various terrestrial and extraterrestrial processes (Jennings et al., 2010).
Safety and Hazards
Future Directions
Coronene holds great importance in astrophysics, material science, and quantum research . Researchers theorize that PAHs like this compound are abundant in interstellar space, particularly in nebulae . This compound’s distinct molecular structure allows it to exhibit fascinating properties like conductivity, making it a potential material for organic semiconductors . With the commercialization of spaceflight, and expected exponential rise in space travel in the coming years, the frequency of ocular injuries will likely increase .
Mechanism of Action
Target of Action
Coronene, also known as superbenzene and cyclobenzene, is a polycyclic aromatic hydrocarbon (PAH) composed of seven peri-fused benzene rings . It’s primarily targeted in the field of material science and astrophysics due to its unique electronic structure and aromaticity . In the realm of energy storage, this compound has been reported as a high-voltage cathode material for potassium-ion batteries .
Mode of Action
This compound’s mode of action is primarily through its interaction with light and other substances. Its solutions emit blue light fluorescence under UV light . In the context of energy storage, this compound manifests a high voltage of 4.1 V enkindled by anion (de)insertion .
Biochemical Pathways
It’s known that polycyclic aromatic hydrocarbons (pahs), like this compound, can be degraded by certain microorganisms . These organisms produce enzymes like oxygenases, hydrolases, and cytochrome P450 that enable PAH degradation .
Pharmacokinetics
It’s known that this compound is a yellow material that dissolves in common solvents including benzene, toluene, and dichloromethane .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its interactions with light and its role in energy storage systems. Its solutions emit blue light fluorescence under UV light , and it serves as a high-voltage cathode material in potassium-ion batteries . In terms of molecular dynamics, quantum wavepackets are propagated on the excited state manifold in the energy range from 3.4–5.0 eV for this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound’s formation requires high-energy combustion conditions, such as those found in large-scale volcanic activities . Its stability and resistance to biodegradation allow its preservation for hundreds of millions of years, offering opportunities to reconstruct past massive volcanic activities .
Biochemical Analysis
Biochemical Properties
Coronene is a polycyclic aromatic hydrocarbon, which means it has multiple aromatic rings These rings allow this compound to interact with various biomolecules
Molecular Mechanism
It’s known that this compound has a unique electronic structure due to its multiple aromatic rings This structure could potentially influence its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
coronene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUGDVKSAQVFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C(C=C2)C=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047740 | |
| Record name | Coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | Coronene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
191-07-1 | |
| Record name | Coronene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CORONENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coronene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORONENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YY0X5XT1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and key properties of coronene?
A1: this compound is a planar molecule consisting of seven fused benzene rings, forming a circular structure. Its molecular formula is C24H12 and it has a molecular weight of 300.36 g/mol. [, ] Key spectroscopic data includes characteristic infrared absorption bands, Raman scattering peaks, and distinct proton hyperfine coupling constants observed in electron spin resonance (ESR) studies. [, , ]
Q2: How does the structure of this compound contribute to its unique properties?
A2: The planar, highly conjugated structure of this compound contributes to its stability, high melting point, and semiconducting properties. [, , ] It also influences its ability to form π-π stacking interactions, leading to diverse supramolecular arrangements. [, , , ]
Q3: Can this compound act as a molecular rotor, and if so, what factors influence its rotational dynamics?
A3: Yes, this compound exhibits in-plane rotational motion within certain crystal structures, particularly in charge-transfer complexes. [, ] Factors influencing its rotation include the dihedral angle between this compound and the acceptor molecule, intermolecular hydrogen bonding, and the nature of the π-stacking column arrangement (e.g., DA-type versus DDA-type). [, ]
Q4: How does this compound behave under high pressure and temperature?
A4: this compound demonstrates remarkable stability under extreme conditions. It undergoes a reversible phase transition between 2 and 3.2 GPa at ambient temperature, but its structure remains largely intact even at pressures up to 10 GPa and temperatures of 300 °C. []
Q5: How does this compound interact with metal surfaces?
A5: this compound readily adsorbs onto metal surfaces like gold (Au(111)). [, , ] The specific arrangement of this compound molecules on the surface is influenced by the solvent used and the presence of other molecules, leading to the formation of complex supramolecular structures. []
Q6: Can this compound be encapsulated within carbon nanotubes, and what are the potential implications?
A6: Yes, this compound molecules can be encapsulated within single-walled carbon nanotubes (SWCNTs). [, ] This encapsulation process can lead to the formation of this compound stacks, graphene nanoribbons, or even inner tubes within the SWCNTs, offering potential applications in nanotechnology and materials science. [, ]
Q7: How is computational chemistry employed to study this compound and its interactions?
A7: Density functional theory (DFT) calculations are extensively used to investigate various aspects of this compound, including its electronic structure, optical properties, and interactions with other molecules or surfaces. [, , , , , , , , , ] For instance, DFT calculations help elucidate the nature of this compound dimer interactions, revealing the unexpected stability of T-shaped configurations. []
Q8: Can computational methods predict the properties of this compound derivatives?
A8: Yes, computational methods like thermally-assisted-occupation density functional theory (TAO-DFT) help predict the electronic properties of larger this compound derivatives (n-coronenes) that are challenging to study experimentally. [] These methods shed light on the radical character and potential applications of these larger systems. []
Q9: How does the substitution of this compound with different functional groups affect its properties?
A9: Theoretical studies employing quantum chemical calculations demonstrate that substituting this compound with electron-donating or electron-withdrawing groups influences its interactions with other molecules, such as benzene and hexafluorobenzene. [, , ] These substitutions alter the binding energies and charge transfer characteristics within this compound-based complexes. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




